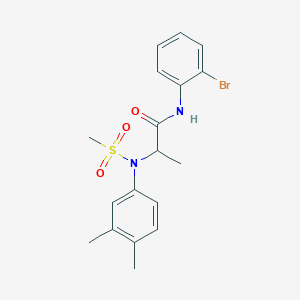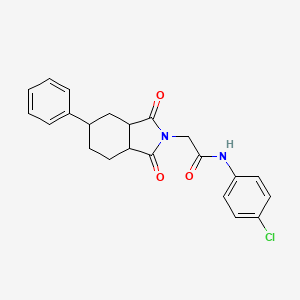
N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide
描述
N-1-(2-bromophenyl)-N2-(3,4-dimethylphenyl)-N2-(methylsulfonyl)alaninamide, also known as BDA-410, is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its binding partner Max. This molecule has been found to have potential therapeutic applications in cancer treatment due to its ability to disrupt the c-Myc/Max interaction, which is essential for the survival and proliferation of cancer cells.
作用机制
N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide works by disrupting the protein-protein interaction between c-Myc and Max, which is essential for the survival and proliferation of cancer cells. This disruption leads to the downregulation of c-Myc target genes, which are involved in cell cycle progression, cell growth, and metabolism. As a result, cancer cells are unable to maintain their growth and survival, leading to their death.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been found to have a number of biochemical and physiological effects in cancer cells. These include the downregulation of c-Myc target genes, the induction of apoptosis, and the inhibition of cell growth and proliferation. In addition, N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its ability to target the c-Myc/Max interaction, which is a key driver of cancer cell growth and survival. In addition, N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its relatively low potency, which may limit its effectiveness as a cancer therapeutic.
未来方向
There are a number of future directions for the study of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide and its potential therapeutic applications. These include the development of more potent analogs of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, the investigation of its efficacy in combination with other cancer therapeutics, and the exploration of its potential as a treatment for specific types of cancer. In addition, further studies are needed to fully understand the mechanism of action of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide and its effects on normal cells.
科学研究应用
N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is able to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as a cancer therapeutic.
属性
IUPAC Name |
N-(2-bromophenyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-12-9-10-15(11-13(12)2)21(25(4,23)24)14(3)18(22)20-17-8-6-5-7-16(17)19/h5-11,14H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXLKJFDSXTIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B4166644.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4166656.png)
![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B4166664.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4166667.png)
![5-ethyl-3-(ethylthio)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4166668.png)
![methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate](/img/structure/B4166676.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4166681.png)
![1-(4-{3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone](/img/structure/B4166689.png)
![3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4166697.png)


![4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4166709.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4166716.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4166735.png)